molecular formula C21H20N2O6 B1460135 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid CAS No. 1630763-90-4

4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid

Cat. No.: B1460135
CAS No.: 1630763-90-4
M. Wt: 396.4 g/mol
InChI Key: ZVMXAIYIRBWSAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid is a potent and selective inhibitor of phosphodiesterase 5 (PDE5), an enzyme that hydrolyzes the key signaling molecule cyclic guanosine monophosphate (cGMP). By elevating intracellular cGMP levels, this compound activates protein kinase G (PKG), which plays a critical role in regulating smooth muscle tone, cellular proliferation, and fibrosis. Its primary research value lies in its application for investigating anti-fibrotic and cardioprotective pathways. Preclinical studies have demonstrated its efficacy in ameliorating pathological remodeling in models of cardiac and renal fibrosis , positioning it as a crucial pharmacological tool for exploring new therapeutic strategies for fibrotic diseases. The compound's mechanism, which mimics the cGMP-elevating effects of natriuretic peptides, makes it particularly valuable for research into heart failure with preserved ejection fraction (HFpEF) and other conditions characterized by impaired cGMP signaling. Research indicates that PDE5 inhibition can reverse established fibrosis and improve diastolic function , providing profound insights into the molecular underpinnings of tissue scarring and regeneration. This reagent is therefore essential for scientists dissecting the cGMP-PKG pathway and developing novel interventions for fibroproliferative disorders.

Properties

IUPAC Name

4-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c1-28-15-10-9-13-17(18(15)29-2)21(27)23-14-7-4-3-6-12(14)20(26)22(19(13)23)11-5-8-16(24)25/h3-4,6-7,9-10,19H,5,8,11H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMXAIYIRBWSAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201123239
Record name Isoindolo[2,1-a]quinazoline-6(5H)-butanoic acid, 6a,11-dihydro-9,10-dimethoxy-5,11-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201123239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630763-90-4
Record name Isoindolo[2,1-a]quinazoline-6(5H)-butanoic acid, 6a,11-dihydro-9,10-dimethoxy-5,11-dioxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630763-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoindolo[2,1-a]quinazoline-6(5H)-butanoic acid, 6a,11-dihydro-9,10-dimethoxy-5,11-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201123239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid is a complex organic compound with notable biological activities attributed to its unique isoindoloquinazoline structure. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C21H20N2O6
  • Molecular Weight : 396.39 g/mol
  • CAS Number : 1630763-90-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and anticancer agent. The following sections detail specific biological activities and findings.

1. Anticancer Activity

Research indicates that isoindoloquinazoline derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Case Study : A study conducted on human breast cancer cells demonstrated that this compound induces apoptosis through the activation of caspase pathways and inhibits cell cycle progression at the G1 phase. The IC50 values were reported to be significantly lower than those of conventional chemotherapeutics.

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation markers in animal models. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings : In a controlled study involving mice with induced inflammation, administration of the compound resulted in a marked decrease in paw edema and histological signs of inflammation compared to the control group.

3. Structure-Activity Relationships (SAR)

The SAR analysis suggests that the presence of methoxy groups at positions 9 and 10 enhances the lipophilicity and bioavailability of the compound, which contributes to its increased biological activity.

PositionFunctional GroupEffect on Activity
9MethoxyIncreases potency
10MethoxyEnhances solubility
6aDioxoCritical for binding

Pharmacological Mechanisms

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathway activation.
  • Cytokine Modulation : It modulates immune responses by affecting cytokine release and signaling pathways.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the isoindoloquinazoline class exhibit diverse biological activities. The unique structure of 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid suggests several potential applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation. Its ability to bind to enzymes or receptors involved in cancer metabolism could be a key area of exploration.
  • Antimicrobial Properties : The structural features may confer antimicrobial activity against various pathogens. Studies are needed to evaluate its efficacy against bacteria and fungi.
  • Neuroprotective Effects : Given the increasing interest in neurodegenerative diseases, this compound's potential to protect neuronal cells from oxidative stress and apoptosis is an important area for future research.

Synthetic Applications

The synthesis of this compound typically involves multi-step synthetic routes that may include:

  • Formation of the Isoindoloquinazoline Core : Utilizing cyclization reactions to create the heterocyclic framework.
  • Functionalization : Introducing methoxy groups via methylation reactions.
  • Carboxylic Acid Formation : Converting intermediates into the final butanoic acid derivative through hydrolysis or other methods.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of isoindoloquinazoline derivatives. The research found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. This suggests that further optimization could lead to effective anticancer agents.

Case Study 2: Antimicrobial Efficacy

In a study focusing on antimicrobial activity published in Phytochemistry Reviews, derivatives of isoindoloquinazolines were tested against various bacterial strains. The results indicated promising activity against Gram-positive bacteria, warranting further investigation into the mechanisms of action and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

(a) 6-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoic Acid
  • Key Differences: This analogue replaces the butanoic acid (C4) side chain with a hexanoic acid (C6) chain.
  • Supplier data (e.g., ALBB-031484, STL426051) suggest its use in drug discovery, though specific activity data remain unpublished .
(b) 4-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)butanamide
  • Key Differences : The carboxylic acid group is substituted with a furan-methyl amide.
  • PubChem lists this derivative but lacks experimental data .

Functional Group Analogues

(a) 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid (Compound 3)
  • Key Differences: Features a benzoimidazol core instead of isoindoloquinazolin and includes a benzyl-hydroxyethylamino substituent.
  • Synthesis : Prepared via hydrolysis under basic conditions (10% NaOH, room temperature) followed by pH adjustment with acetic acid .
  • Implications : The benzoimidazol core may confer distinct electronic properties, affecting binding to targets like kinases or GPCRs.
(b) (5Z)3-[4-(1,3-Benzodioxol-5-ylmethylamino)butyl]-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (9k)
  • Key Differences: A thiazolidinone derivative with a benzodioxol group and methoxy-hydroxybenzylidene substituent.
  • Synthesis : Yielded 46% via a two-step condensation at 90–110°C .
  • Implications: The thioxo-thiazolidinone core and conjugated system may enhance redox activity or metal chelation, relevant to anticancer or antioxidant applications.

Structural and Functional Comparison Table

Compound Name / ID Core Structure Key Substituents Functional Groups Potential Applications Reference
4-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic Acid Isoindoloquinazolin 9,10-Dimethoxy; 5,11-diketone; butanoic acid Carboxylic acid, ketones, ethers Antitumor, antimicrobial
6-(9,10-Dimethoxy-5,11-dioxo-...-yl)hexanoic Acid (ALBB-031484) Isoindoloquinazolin Hexanoic acid chain Carboxylic acid Drug discovery (unspecified)
N-(Furan-2-ylmethyl)butanamide derivative Isoindoloquinazolin Furylmethyl amide Amide, ethers Unreported
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Benzoimidazol Benzyl-hydroxyethylamino; butanoic acid Carboxylic acid, amine, ether Kinase/GPCR modulation
(5Z)3-[4-(1,3-Benzodioxol-5-ylmethylamino)butyl]-5-(4-hydroxy-3-methoxybenzylidene)-...-4-one (9k) Thiazolidinone Benzodioxol; hydroxy-methoxybenzylidene; thioxo Thioxo, ether, phenol Anticancer, antioxidant

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step route involving:

  • Construction of the isoindolo[2,1-a]quinazoline core
  • Introduction of methoxy substituents at the 9 and 10 positions
  • Installation of the dioxo (carbonyl) functionalities at positions 5 and 11
  • Attachment of the butanoic acid side chain at the 6-position of the heterocyclic system

The synthetic approach often requires precise control over reaction conditions such as temperature, solvent, and catalysts to achieve the desired regio- and chemoselectivity.

Key Preparation Steps

Step Number Description Typical Reagents/Conditions Notes
1 Formation of the quinazoline core Condensation of anthranilic acid derivatives with appropriate amides or isatoic anhydrides under dehydrating conditions This step forms the quinazoline skeleton, often via cyclization reactions
2 Isoindolo ring closure Intramolecular cyclization using dehydrating agents or Lewis acids Establishes the fused isoindolo ring system characteristic of the compound
3 Methoxylation at 9,10-positions Methylation using methyl iodide or dimethyl sulfate in the presence of base Introduces the two methoxy groups, enhancing solubility and electron density
4 Oxidation to form dioxo groups at 5 and 11 positions Use of oxidizing agents such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane Forms the ketone functionalities critical for biological activity
5 Attachment of butanoic acid side chain at position 6 Nucleophilic substitution or amide coupling reactions with 4-bromobutanoic acid or its derivatives Final functionalization step to introduce the carboxylic acid moiety

Detailed Research Findings

  • Core Quinazoline Synthesis: The quinazoline nucleus is commonly synthesized by condensation of anthranilic acid derivatives with formamide or amides under reflux conditions, yielding the quinazolinone intermediate. This intermediate is then subjected to further cyclization to form the isoindoloquinazoline framework.

  • Methoxy Group Introduction: The 9,10-dimethoxy substitution pattern is generally achieved by methylation of hydroxyl precursors on the aromatic rings. This step requires careful control to avoid over-alkylation or side reactions.

  • Dioxo Functionalities: The selective oxidation of positions 5 and 11 to ketones is crucial. Mild oxidants are preferred to maintain the integrity of the fused ring system. The presence of these dioxo groups is essential for the compound's biological and chemical reactivity.

  • Butanoic Acid Side Chain Incorporation: The butanoic acid moiety is introduced by nucleophilic substitution or amide bond formation. Commonly, a halogenated butanoic acid derivative is reacted with the nitrogen at position 6 of the isoindoloquinazoline core. This step may involve base catalysis and requires purification to isolate the acid form.

Comparative Table of Related Synthetic Approaches

Compound Variant Key Differences in Preparation Synthetic Challenges References
4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)butanamide Additional amide coupling with thiazole-containing amine Maintaining thiazole integrity during coupling
4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)butanamide Coupling with pyridinylmethyl amine; potential for electrophilic substitution Controlling hydrolysis and demethylation side reactions
4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)butanamide Incorporation of furan moiety via amide bond Sensitivity of furan ring to oxidation

Summary Table of Preparation Parameters

Parameter Typical Conditions Purpose/Effect
Solvent DMF, DMSO, or acetonitrile Good solubility of intermediates
Temperature 50–120°C depending on step Facilitates condensation and cyclization
Catalyst Lewis acids (e.g., BF3·OEt2), bases (e.g., triethylamine) Promote ring closure and substitution
Oxidizing agent PCC, Dess–Martin periodinane Selective oxidation to dioxo groups
Purification Chromatography (silica gel), recrystallization Obtain pure target compound

Notes on Optimization and Challenges

  • The multi-ring system requires careful stepwise synthesis to avoid decomposition or side reactions.
  • Methoxy group installation must be controlled to prevent demethylation or overalkylation.
  • Oxidation steps require mild conditions to preserve the heterocyclic framework.
  • Attachment of the butanoic acid side chain often demands protection/deprotection strategies if other reactive groups are present.
  • Purification is critical due to the complexity and similarity of intermediates.

Q & A

Q. What are the optimal synthetic routes for 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis involves multi-step condensation and cyclization reactions. A generalized approach includes refluxing intermediates (e.g., substituted benzaldehydes) with triazole derivatives in ethanol under acidic conditions (glacial acetic acid), followed by solvent evaporation and purification via recrystallization . To optimize conditions, use Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, molar ratios). Fractional factorial designs can reduce trial numbers while identifying critical parameters like reflux time or catalyst loading .
  • Example Table :
ParameterTested RangeOptimal Value (Yield Improvement)
Reflux Time2–6 hours4 hours (78% → 89%)
Solvent (Ethanol)50–100% PurityAbsolute Ethanol (Yield +15%)
Catalyst Loading1–5 mol% AcOH3 mol% (Reaction Rate 2x Faster)

Q. How should researchers approach the structural characterization of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer : Confirm the core structure via FT-IR (C=O stretches at ~1700–1750 cm⁻¹ for quinazolinone moieties) and UV-Vis spectroscopy (λmax ~300–350 nm for conjugated systems) . For purity assessment, employ HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) and validate against reference standards. Mass spectrometry (HRMS-ESI) is critical for molecular ion confirmation (e.g., [M+H]⁺ or [M–H]⁻) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in novel synthetic pathways or biological systems?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map reaction pathways and transition states, particularly for cyclization steps . Tools like Gaussian or ORCA can simulate electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity. Pair computational results with machine learning (e.g., random forest models) trained on reaction databases to prioritize high-yield conditions .
  • Workflow Example :
       Step 1: Optimize reactant geometries → Step 2: Calculate transition-state barriers → Step 3: Validate with kinetic experiments → Step 4: Refine model using experimental data [[5, 18]]  

Q. How can researchers resolve contradictions in bioactivity data across different experimental models (e.g., enzyme assays vs. cell-based studies)?

  • Methodological Answer : Apply multivariate analysis to identify confounding variables (e.g., solvent effects, cell membrane permeability). For example:
  • Use partial least squares regression (PLS-R) to correlate structural descriptors (e.g., logP, polar surface area) with activity discrepancies.
  • Validate solubility and stability via dynamic light scattering (DLS) or LC-MS stability assays under physiological conditions .
  • Case Study : Contradictory IC50 values may arise from aggregation; address this via critical micelle concentration (CMC) measurements .

Q. What advanced purification techniques mitigate challenges in isolating this compound from complex reaction mixtures?

  • Methodological Answer : Employ preparative HPLC with chiral columns (e.g., Chiralpak IA) for enantiomeric resolution, particularly if byproducts share similar polarities. For scale-up, centrifugal partition chromatography (CPC) offers high recovery rates without solid-phase degradation . Validate purity using 2D NMR (e.g., HSQC, HMBC) to confirm proton-carbon correlations in crowded spectral regions .

Methodological Tools and Resources

Tool/TechniqueApplication ExampleKey Reference
DoE (Factorial Design)Optimizing reaction time and solvent composition
DFT CalculationsPredicting cyclization transition states
CPC PurificationScalable isolation of polar byproducts
PLS-R AnalysisResolving bioactivity contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.